molecular formula C13H13ClN2O5S B10802075 2-(5-Chlorothiophen-2-yl)-2-oxoethyl 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetate

2-(5-Chlorothiophen-2-yl)-2-oxoethyl 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetate

Cat. No.: B10802075
M. Wt: 344.77 g/mol
InChI Key: RQDAYWVSWZLOMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-634704 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, cyclization, and purification steps. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of WAY-634704 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistency and efficiency. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to monitor the purity and potency of the final product .

Chemical Reactions Analysis

Types of Reactions

WAY-634704 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .

Scientific Research Applications

WAY-634704 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of Aurora kinase A and its effects on cell division.

    Biology: Employed in cell biology research to investigate the role of Aurora kinase A in mitosis and cell cycle regulation.

    Medicine: Explored as a potential therapeutic agent in cancer treatment due to its ability to induce cell cycle arrest and apoptosis in cancer cells.

    Industry: Utilized in the development of new drugs targeting Aurora kinase A and related pathways.

Mechanism of Action

WAY-634704 exerts its effects by inhibiting the activity of Aurora kinase A. This inhibition disrupts the normal function of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The molecular targets include the ATP-binding site of Aurora kinase A, preventing its phosphorylation activity. This disruption affects various signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of WAY-634704

WAY-634704 is unique due to its specific binding affinity and selectivity for Aurora kinase A. This selectivity reduces off-target effects and enhances its potential as a therapeutic agent. Additionally, its chemical structure allows for modifications that can improve its pharmacokinetic properties and efficacy .

Properties

Molecular Formula

C13H13ClN2O5S

Molecular Weight

344.77 g/mol

IUPAC Name

[2-(5-chlorothiophen-2-yl)-2-oxoethyl] 2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetate

InChI

InChI=1S/C13H13ClN2O5S/c1-13(2)11(19)16(12(20)15-13)5-10(18)21-6-7(17)8-3-4-9(14)22-8/h3-4H,5-6H2,1-2H3,(H,15,20)

InChI Key

RQDAYWVSWZLOMV-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(=O)OCC(=O)C2=CC=C(S2)Cl)C

solubility

>51.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.